molecular formula C13H14N2O4 B2424462 5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid CAS No. 119559-70-5

5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

Cat. No.: B2424462
CAS No.: 119559-70-5
M. Wt: 262.265
InChI Key: LYCUQZXAWJARBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-5-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading DNA Damage and Carcinogenic Potential of ALA Derivatives

5-Aminolevulinic acid (ALA), a precursor of the compound you mentioned, accumulates in certain diseases like acute intermittent porphyria (AIP). This accumulation might be linked with the onset of hepatocellular carcinoma (HCC) in symptomatic patients. Research has demonstrated that ALA and its byproducts, under specific conditions, can induce DNA damage. For instance, ALA and its cyclic dimerization product can generate reactive oxygen species, leading to damage in plasmid and calf thymus DNA bases. This oxidative stress contributes to the elevated levels of 8-oxo-7,8-dihydro-2´-deoxyguanosine in liver DNA and induces mitochondrial DNA damage. The final metabolite of ALA, 4,5-dioxovaleric acid (DOVA), is capable of alkylating guanine moieties, forming adducts, and showing mutagenic properties in bacteria. These findings underscore the hypothesis that DNA damage induced by ALA may be associated with the development of HCC in AIP patients (Onuki et al., 2002).

Pharmacological Review of Chlorogenic Acid

Subheading Broad Biological and Pharmacological Spectrum of Chlorogenic Acid

Chlorogenic Acid (CGA) is a phenolic acid known for its extensive biological and pharmacological effects, including antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective properties. CGA can influence lipid metabolism and glucose regulation, potentially aiding in the treatment of conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The pharmacological and biological impacts of CGA are vast, making it a subject of interest for further research and practical applications as a natural safeguard food additive, potentially replacing synthetic antibiotics and reducing medicinal costs (Naveed et al., 2018).

Metabolic Pathway Regulation

Subheading Regulation of 2-Oxo Acid Dehydrogenase Complexes

2-Oxo acid dehydrogenase complexes play a crucial role in metabolic pathways, serving as significant checkpoints at the intersection of sugar and amino acid degradation. Synthetic phosphonate and phosphinate analogs of 2-oxo acids serve as selective and efficient inhibitors of these complexes in various biological systems, including bacterial, plant, and animal origins. These inhibitors are instrumental in uncovering functional interactions between 2-oxo acid dehydrogenase complexes and other metabolic network components. This research demonstrates how modulation of metabolism by specific inhibition of key reactions can correct pathologies, as seen in studies of glutamate excitotoxicity in cultured neurons and stress response in animals (Artiukhov et al., 2016).

Tautomerism in Nucleic Acid Bases

Subheading Tautomerism Influence on Nucleic Acid Bases Stability

The study of tautomerism, especially in purine and pyrimidine bases, reveals how interactions with the environment can shift the stability of various tautomeric forms. For example, 2-oxo-5-chloro-pyrimidine and 2-hydroxy-5-chloropyrimidine demonstrate how molecular interactions influence the relative stability of oxo and hydroxy tautomeric forms. In certain environments, these interactions can significantly alter the stability and hence the biological behavior of these bases. This research area is critical for understanding genetic stability and mutation processes, as different tautomeric forms can lead to varied base pairing during DNA replication (Person et al., 1989).

Properties

IUPAC Name

5-amino-5-oxo-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c14-11(16)6-5-10(13(18)19)15-7-8-3-1-2-4-9(8)12(15)17/h1-4,10H,5-7H2,(H2,14,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCUQZXAWJARBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.